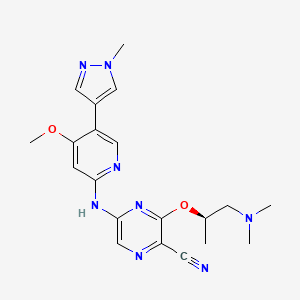
CCT244747
Übersicht
Beschreibung
CCT244747 ist ein neuartiger, potenter und hochspezifischer Inhibitor der Checkpoint-Kinase 1 (CHK1). Es handelt sich um eine oral verfügbare Verbindung, die in präklinischen Studien sowohl als Einzelsubstanz als auch in Kombination mit genotoxischen Antikrebsmitteln signifikante Wirksamkeit gezeigt hat. CHK1 ist eine Serin/Threoninkinase, die eine entscheidende Rolle bei der DNA-Schadensantwort und der Aufrechterhaltung der Replikationsgabelstabilität spielt. Durch die Inhibition von CHK1 verstärkt this compound die Zytotoxizität verschiedener Chemotherapeutika und hebt medikamenteninduzierte Zellzyklusarrests auf, was zu erhöhter DNA-Schädigung und Apoptose führt .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Der Syntheseweg beinhaltet typischerweise die Bildung von Schlüsselzwischenprodukten durch verschiedene chemische Reaktionen wie nucleophile Substitution, Cyclisierung und funktionelle Gruppenumwandlungen. Der letzte Schritt beinhaltet die Kupplung dieser Zwischenprodukte zur Bildung der gewünschten Verbindung. Die Reaktionsbedingungen werden sorgfältig optimiert, um hohe Ausbeute und Reinheit zu erreichen. Industrielle Produktionsmethoden für this compound würden die Skalierung dieser Synthesewege unter Sicherstellung von Konsistenz und Qualitätskontrolle beinhalten .
Wissenschaftliche Forschungsanwendungen
CCT244747 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung verwendet, um die Rolle von CHK1 bei der DNA-Schadensantwort und der Zellzyklusregulation zu untersuchen. In der Biologie wird es verwendet, um die molekularen Mechanismen zu untersuchen, die der CHK1-Inhibition zugrunde liegen und ihre Auswirkungen auf zelluläre Prozesse. In der Medizin wird this compound als potenzieller Therapeutikum für die Behandlung verschiedener Krebsarten erforscht, entweder allein oder in Kombination mit anderen Chemotherapeutika. In der Industrie kann es bei der Entwicklung neuer Antikrebsmittel und der Optimierung bestehender Behandlungsschemata verwendet werden .
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Inhibition von CHK1, einem wichtigen Regulator der DNA-Schadensantwort. CHK1 wird als Reaktion auf Einzelstrangbrüche in der DNA aktiviert, die entweder durch direkte DNA-Schädigung oder durch Replikationsstress verursacht werden. Die Aktivierung von CHK1 initiiert eine Signalkaskade, die zu einer Zellzyklusarretierung führt, die Zeit für die DNA-Reparatur ermöglicht. Durch die Inhibition von CHK1 hebt this compound die Zellzyklusarretierung auf, hemmt die DNA-Reparatur und verstärkt den Tumorzelltod nach DNA-Schädigung. Dies macht Tumorzellen, insbesondere solche, denen intakte G1-Kontrollpunkte fehlen, empfindlicher gegenüber genotoxischer Behandlung .
Wirkmechanismus
Target of Action
CCT244747 is a potent, highly selective, and orally active inhibitor of CHK1 (Checkpoint Kinase 1) . CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response and maintenance of replication fork stability .
Mode of Action
This compound acts as an ATP-competitive inhibitor of CHK1 . It inhibits cellular CHK1 activity, significantly enhancing the cytotoxicity of several anticancer drugs, and abrogates drug-induced S and G2 arrest in multiple tumor cell lines .
Biochemical Pathways
CHK1 is activated in response to single-strand breaks (SSBs) in DNA caused by either direct DNA damage (e.g., by genotoxic chemotherapeutic agents) or replication stress . The activation of CHK1 initiates a signaling cascade culminating in cell cycle arrest, leading to DNA repair, senescence, or death .
Pharmacokinetics
This compound exhibits oral efficacy . Active tumor concentrations of this compound were obtained following oral administration . The plasma pharmacokinetics of a single bolus dose of this compound alone (10 mg/kg either i.v. or p.o.) in BALB/c mice has been studied .
Result of Action
This compound inhibits CHK1 activity, resulting in enhanced DNA damage and apoptosis . Biomarkers of CHK1 (pS296 CHK1) activity and cell-cycle inactivity (pY15 CDK1) were induced by genotoxics and inhibited by this compound both in vitro and in vivo .
Action Environment
The efficacy of this compound can be influenced by the tumor environment. For instance, this compound showed marked antitumor activity as a single agent in a MYCN-driven neuroblastoma . The antitumor activity of both gemcitabine and irinotecan were significantly enhanced by this compound in several human tumor xenografts .
Biochemische Analyse
Biochemical Properties
CCT244747 has been shown to inhibit cellular CHK1 activity (IC 50 29–170 nmol/L), significantly enhancing the cytotoxicity of several anticancer drugs . It interacts with the CHK1 enzyme, a serine/threonine kinase that is activated in response to single strand breaks (SSBs) in DNA caused by either direct DNA damage or replication stress .
Cellular Effects
This compound abrogates drug-induced S and G2 arrest in multiple tumor cell lines . It also enhances DNA damage and apoptosis by inhibiting genotoxic-induced biomarkers for CHK1 (pS296 CHK1) activity and CDK1 (pY15 CDK1) inactivity both in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CHK1, which initiates a signaling cascade culminating in cell cycle arrest leading to DNA repair, senescence, or death . By inhibiting CHK1, this compound abrogates cell cycle arrest, inhibits DNA repair, and enhances tumor cell death following DNA damage by a range of chemotherapeutic agents .
Temporal Effects in Laboratory Settings
This compound must be present 24 to 48 hours following initial genotoxic exposure for maximum potentiation . This suggests that the effects of this compound change over time in laboratory settings, possibly due to its interaction with the cell cycle and DNA repair mechanisms.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, it has been shown to have oral bioavailability of 61% in mice with a plasma half-life of approximately 1 hour . This suggests that the effects of this compound could vary with different dosages in animal models.
Transport and Distribution
Active tumor concentrations of this compound were obtained following oral administration , suggesting that it is effectively distributed within the body.
Vorbereitungsmethoden
The synthesis of CCT244747 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. The final step involves the coupling of these intermediates to form the desired compound. The reaction conditions are carefully optimized to achieve high yield and purity. Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring consistency and quality control .
Analyse Chemischer Reaktionen
CCT244747 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung. Häufige Reagenzien, die in Oxidationsreaktionen verwendet werden, sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung. Häufige Reagenzien, die in Reduktionsreaktionen verwendet werden, sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Häufige Reagenzien, die in Substitutionsreaktionen verwendet werden, sind Alkylhalogenide und Nucleophile wie Amine und Thiole.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation von this compound zur Bildung eines Ketons oder eines Aldehyds führen, während die Reduktion einen Alkohol ergeben kann .
Vergleich Mit ähnlichen Verbindungen
CCT244747 ist einzigartig in seiner hohen Selektivität und Potenz als CHK1-Inhibitor. Ähnliche Verbindungen sind SAR-020106 und andere CHK1-Inhibitoren, die für die Krebstherapie entwickelt wurden. Im Vergleich zu diesen Verbindungen hat this compound in präklinischen Studien sowohl als Einzelsubstanz als auch in Kombination mit anderen Chemotherapeutika eine überlegene Wirksamkeit gezeigt. Seine orale Bioverfügbarkeit und günstige pharmakokinetische Eigenschaften verstärken sein Potenzial als Therapeutikum .
Eigenschaften
IUPAC Name |
3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O2/c1-13(11-27(2)3)30-20-16(7-21)22-10-19(26-20)25-18-6-17(29-5)15(9-23-18)14-8-24-28(4)12-14/h6,8-10,12-13H,11H2,1-5H3,(H,23,25,26)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENLGMOXAQMNEH-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





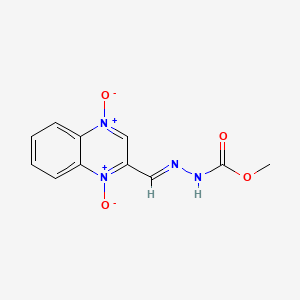
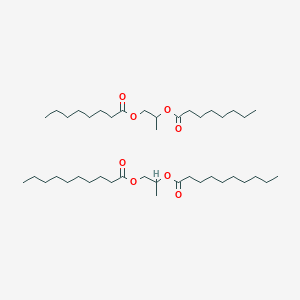


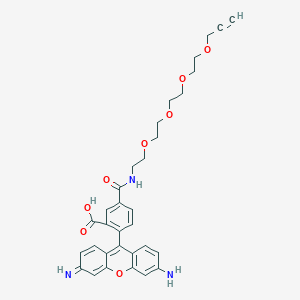
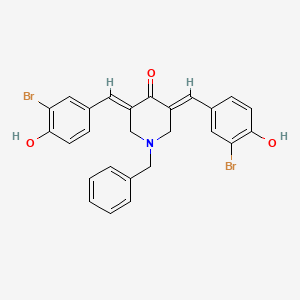
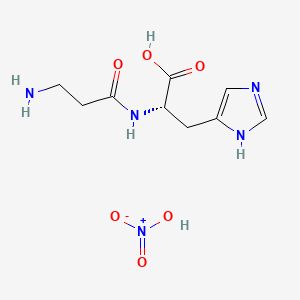
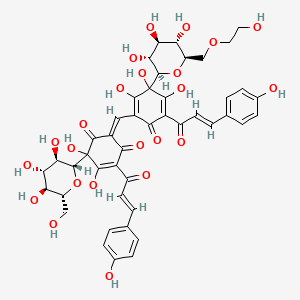
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)
